methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
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Overview
Description
Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves multiple steps, typically starting with the formation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate hydrazides with thiocarbonyl compounds under specific conditions. The phenyl ether moiety is then introduced through etherification reactions .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various bioactive molecules.
Medicine: Due to its pharmacological potential, it is being investigated for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can be compared with other triazolothiadiazine derivatives, such as:
- 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
- Bis(triazolo thiadiazine) derivatives
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific phenyl ether moiety, which contributes to its distinct pharmacological profile .
Properties
CAS No. |
895334-15-3 |
---|---|
Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4OS/c1-23-15-10-8-14(9-11-15)17-19-20-18-22(17)21-16(24-18)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ |
InChI Key |
DICKJKPSVCOAAT-KPKJPENVSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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